3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea
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Description
3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
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Biological Activity
3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea is a synthetic compound with potential pharmacological applications. Its structure includes a urea functional group, which is known for its ability to form hydrogen bonds, enhancing interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural elements:
- Urea Group : Facilitates hydrogen bonding.
- Chlorophenyl Substituent : Enhances lipophilicity and may influence binding affinity.
- Pyrrolidine Ring : Contributes to structural diversity.
The molecular formula of the compound is C18H18ClN3O2, with a molecular weight of 343.81 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antifungal Activity : Compounds in this class have shown promising antifungal effects against various strains.
- Antitubercular Activity : Similar derivatives have demonstrated activity against Mycobacterium tuberculosis.
Table 1: Summary of Biological Activities
Activity Type | Relevant Findings |
---|---|
Antifungal | Effective against multiple pathogenic fungi. |
Antitubercular | Active against Mycobacterium tuberculosis strains. |
Cytotoxicity | Potential cytotoxic effects in cancer cell lines. |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that:
- Receptor Interaction : The compound may interact with various biological receptors, influencing cellular signaling pathways.
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit specific enzymes crucial for pathogen survival or cancer cell proliferation.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
Study 1: Antifungal Evaluation
A study synthesized derivatives similar to this compound and tested their antifungal activity. Results indicated that certain derivatives exhibited significant inhibition against four pathogenic fungal strains, suggesting a promising avenue for therapeutic development .
Study 2: Antitubercular Activity
Another investigation focused on the antitubercular properties of related compounds. The results showed notable activity against Mycobacterium tuberculosis H37Rv, indicating that modifications to the urea structure can enhance efficacy against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings and modifications to the urea group can significantly affect potency and selectivity.
Table 2: Structure-Activity Relationship Insights
Compound Name | Modifications | Biological Activity |
---|---|---|
3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea | Substituted phenyl groups | Enhanced antifungal activity |
5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amines | Oxadiazole ring addition | Improved antitubercular action |
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-25-17-11-9-16(10-12-17)23(18-4-3-13-21-18)19(24)22-15-7-5-14(20)6-8-15/h5-12H,2-4,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHAGZBBJPMHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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